molecular formula C16H16ClN3O2 B2367583 (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421493-57-3

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2367583
CAS No.: 1421493-57-3
M. Wt: 317.77
InChI Key: HQQGUGUXRWVGLG-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrazin-2-yloxy Group: This step involves the reaction of pyrazine with an appropriate halogenated compound to introduce the oxy group.

    Formation of the Piperidin-1-yl Methanone Moiety: This step involves the reaction of piperidine with a suitable carbonyl compound to form the methanone group.

    Coupling of the Chlorophenyl Group: The final step involves coupling the chlorophenyl group with the previously formed intermediate compounds under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl methanone moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyridin-2-yloxy group instead of a pyrazin-2-yloxy group.

    (3-Chlorophenyl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a quinolin-2-yloxy group.

Uniqueness

(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to the presence of the pyrazin-2-yloxy group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(3-chlorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-3-1-2-12(10-13)16(21)20-8-4-14(5-9-20)22-15-11-18-6-7-19-15/h1-3,6-7,10-11,14H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQGUGUXRWVGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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